

Application Notes and Protocols: 5-Chloro-6-methylimidazo[1,2-a]pyrazine

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Compound of Interest

Compound Name: 5-Chloro-6-methylimidazo[1,2-a]pyrazine

CAS No.: 1823443-07-7

Cat. No.: B1447899

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Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is an analog of purines and is present in numerous biologically active compounds.[2][3] Derivatives of imidazo[1,2-a]pyrazine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and phosphodiesterase inhibitory effects.[2][3]

This document provides detailed application notes and protocols for the research chemical **5-Chloro-6-methylimidazo[1,2-a]pyrazine**. The protocols outlined herein are designed for researchers in drug development and chemical biology to explore its potential as a therapeutic agent or a chemical probe. The methodologies are synthesized from established literature on related imidazo[1,2-a]pyrazine derivatives and are intended to serve as a comprehensive guide for its synthesis, characterization, and biological evaluation.

Physicochemical Properties and Handling

A thorough understanding of a research chemical's physicochemical properties is paramount for its effective use in experimental settings. The following table summarizes the key properties of **5-Chloro-6-methylimidazo[1,2-a]pyrazine**.

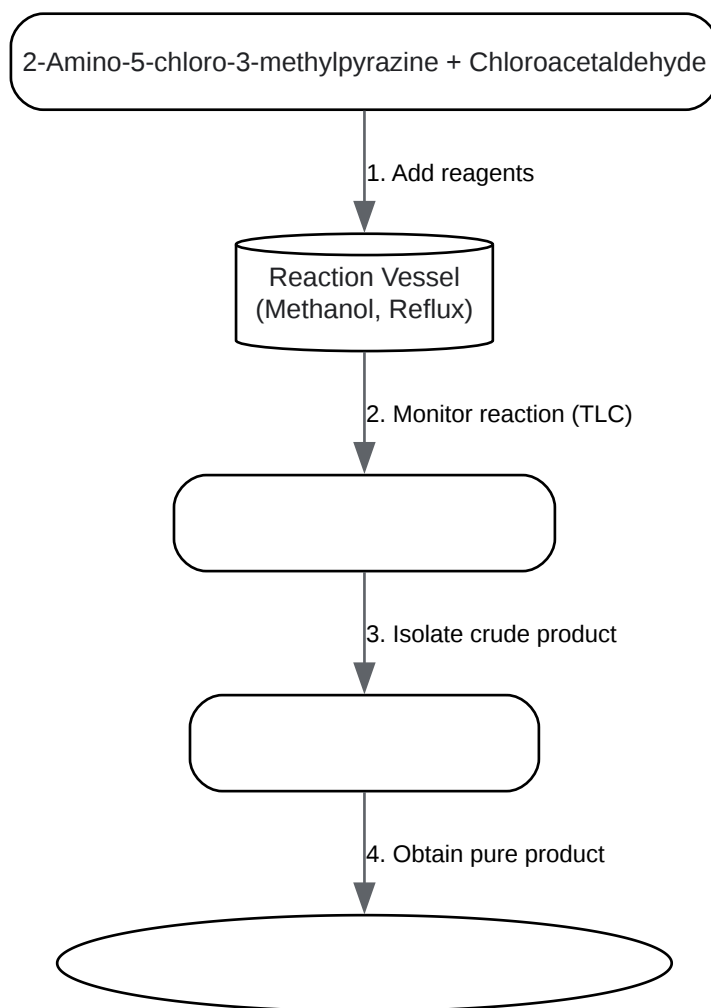
Property	Value	Notes
Molecular Formula	C ₇ H ₆ ClN ₃	
Molecular Weight	167.60 g/mol	
Appearance	Off-white to light yellow solid (predicted)	To be confirmed by experimental observation.
Solubility	Soluble in DMSO, DMF, and methanol. Limited solubility in water.	Solubility should be experimentally determined for quantitative assays.
Storage	Store at -20°C, desiccated, and protected from light.	Long-term storage in solution is not recommended. Prepare fresh solutions for each experiment.

Safety Precautions: **5-Chloro-6-methylimidazo[1,2-a]pyrazine** is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Synthesis Protocol: A General Approach

The synthesis of imidazo[1,2-a]pyrazines typically involves the condensation of a 2-aminopyrazine derivative with an α -halocarbonyl compound.^[4] The following protocol describes a plausible and efficient method for the synthesis of **5-Chloro-6-methylimidazo[1,2-a]pyrazine**.

Workflow for the Synthesis of 5-Chloro-6-methylimidazo[1,2-a]pyrazine



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Caption: A generalized workflow for the synthesis of **5-Chloro-6-methylimidazo[1,2-a]pyrazine**.

Step-by-Step Synthesis Protocol

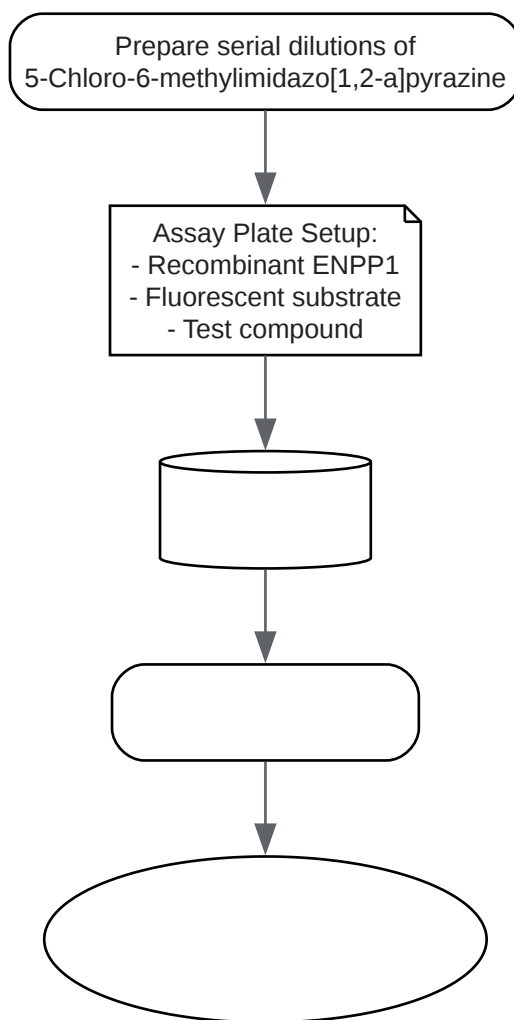
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-chloro-3-methylpyrazine (1.0 eq) in methanol.
- **Reagent Addition:** To the stirred solution, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution).
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- **Work-up:** Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure.
- **Extraction:** To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure **5-Chloro-6-methylimidazo[1,2-a]pyrazine**.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Application 1: Evaluation as an ENPP1 Inhibitor for Cancer Immunotherapy

Scientific Rationale: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING pathway, which is crucial for innate immunity.[5][6] By hydrolyzing 2'3'-cGAMP, ENPP1 dampens the anti-tumor immune response.[5][6] Inhibitors of ENPP1 can therefore enhance the STING pathway, leading to increased production of pro-inflammatory cytokines and improved anti-tumor immunity.[5][6] Imidazo[1,2-a]pyrazine derivatives have been identified as potent ENPP1 inhibitors.[5][6]

Experimental Workflow for ENPP1 Inhibition Assay



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Caption: Workflow for determining the in vitro inhibitory activity against ENPP1.

Protocol: In Vitro ENPP1 Inhibition Assay

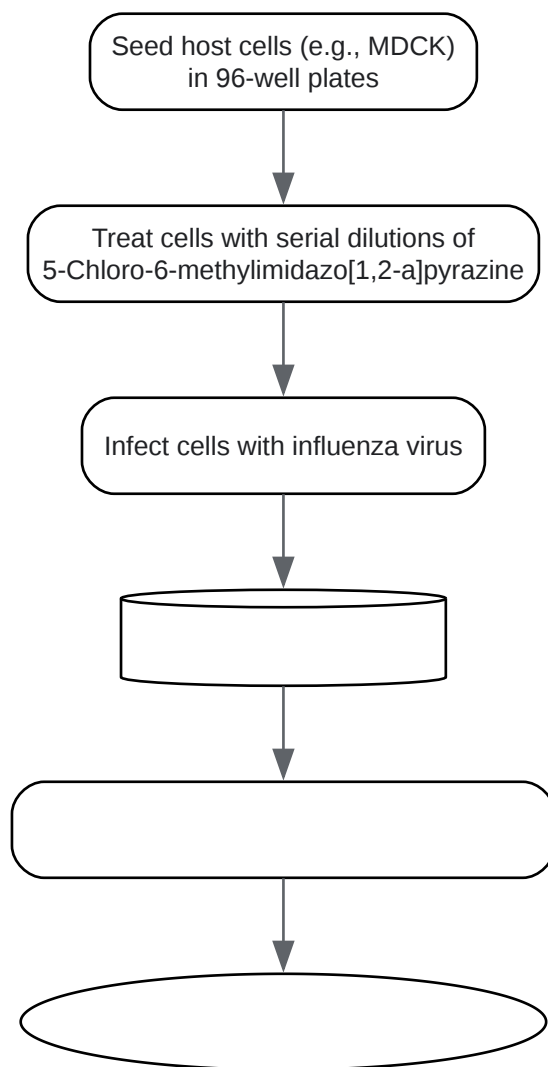
- Compound Preparation: Prepare a 10 mM stock solution of **5-Chloro-6-methylimidazo[1,2-a]pyrazine** in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 μ M to 1 nM).
- Assay Reaction: In a 96-well plate, add the following components in order:
 - Assay Buffer
 - Recombinant human ENPP1 enzyme

- Test compound or DMSO (vehicle control)
- Pre-incubation: Incubate the plate at 37°C for 15 minutes.
- Substrate Addition: Initiate the reaction by adding a fluorescent ENPP1 substrate (e.g., a commercially available phosphodiesterase substrate).
- Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 30 minutes using a fluorescence plate reader.
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
 - Determine the percent inhibition for each compound concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application 2: Assessment of Antiviral Activity, Specifically Against Influenza Virus

Scientific Rationale: The emergence of drug-resistant influenza virus strains necessitates the discovery of novel antiviral agents with new mechanisms of action.[7] Imidazo[1,2-a]pyrazine derivatives have been identified as potent and broad-spectrum anti-influenza agents, with some acting as inhibitors of the viral nucleoprotein (NP).[7]

Experimental Workflow for Antiviral Activity Screening



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Caption: Workflow for evaluating the anti-influenza activity of the test compound.

Protocol: Anti-influenza Virus Cytopathic Effect (CPE) Inhibition Assay

- Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells in a suitable growth medium until they reach 80-90% confluency.
- Cell Seeding: Seed the MDCK cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

- **Compound Addition:** Prepare serial dilutions of **5-Chloro-6-methylimidazo[1,2-a]pyrazine** in infection medium. Remove the growth medium from the cells and add the compound dilutions.
- **Virus Infection:** Infect the cells with a predetermined titer of influenza virus. Include uninfected and untreated virus-infected controls.
- **Incubation:** Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus-infected control cells show significant CPE.
- **CPE Assessment:** Observe the cells under a microscope and score the CPE. Alternatively, perform a quantitative cell viability assay such as the MTT assay.
- **Data Analysis:**
 - Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral CPE by 50%.
 - Determine the 50% cytotoxic concentration (CC₅₀) from parallel experiments on uninfected cells.
 - Calculate the selectivity index (SI = CC₅₀/EC₅₀) to assess the therapeutic window of the compound.

Further Research Directions

The versatile imidazo[1,2-a]pyrazine scaffold suggests that **5-Chloro-6-methylimidazo[1,2-a]pyrazine** may possess other biological activities. Further investigations could explore its potential as:

- **Antiproliferative Agent:** Evaluate its cytotoxic effects on a panel of cancer cell lines.[\[8\]](#)[\[9\]](#)
- **Antifungal/Antibacterial Agent:** Screen for activity against pathogenic fungi and bacteria.[\[2\]](#)[\[3\]](#)
[\[10\]](#)
- **Kinase Inhibitor:** Assess its inhibitory activity against a panel of kinases, as this scaffold is known to interact with kinase active sites.[\[4\]](#)

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